molecular formula C17H23N3O5 B12910736 L-Prolyl-L-seryl-L-phenylalanine CAS No. 847780-71-6

L-Prolyl-L-seryl-L-phenylalanine

Cat. No.: B12910736
CAS No.: 847780-71-6
M. Wt: 349.4 g/mol
InChI Key: QKDIHFHGHBYTKB-IHRRRGAJSA-N
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Description

(S)-2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a hydroxy group, and a phenylpropanoic acid moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: This step often involves the use of oxidizing agents to introduce the hydroxy group at the desired position.

    Amidation Reactions: The formation of amide bonds is crucial in constructing the final structure. This can be done using coupling reagents such as carbodiimides or through direct amidation under specific conditions.

    Final Assembly: The final step involves the coupling of the pyrrolidine derivative with the phenylpropanoic acid moiety, often using peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The hydroxy group and amide bonds play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, preventing substrate access. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid
  • **®-2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid
  • **(S)-2-(®-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid

Uniqueness

(S)-2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. Its ability to interact with various molecular targets makes it a versatile compound in scientific research.

Properties

CAS No.

847780-71-6

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H23N3O5/c21-10-14(20-15(22)12-7-4-8-18-12)16(23)19-13(17(24)25)9-11-5-2-1-3-6-11/h1-3,5-6,12-14,18,21H,4,7-10H2,(H,19,23)(H,20,22)(H,24,25)/t12-,13-,14-/m0/s1

InChI Key

QKDIHFHGHBYTKB-IHRRRGAJSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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